1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine
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Overview
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine is a complex organic compound that features a piperidine ring, a phenyl-imidazole moiety, and a chlorothiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Moiety: Starting from a substituted benzaldehyde and an amine, the imidazole ring can be formed through a condensation reaction.
Attachment of the Piperidine Ring: The imidazole derivative can be reacted with a piperidine derivative under basic conditions to form the desired piperidine-imidazole compound.
Introduction of the Chlorothiophene Sulfonyl Group: The final step involves the sulfonylation of the piperidine-imidazole compound with a chlorothiophene sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene and imidazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the imidazole ring suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
1-((5-chlorothiophen-2-yl)sulfonyl)-4-methylpiperidine: Lacks the imidazole moiety, potentially altering its biological activity.
4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine: Lacks the chlorothiophene sulfonyl group, which may affect its chemical reactivity and applications.
1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring, which could influence its properties.
Uniqueness
The uniqueness of 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorothiophene sulfonyl group, the piperidine ring, and the phenyl-imidazole moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-[(2-phenylimidazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2/c20-17-6-7-18(26-17)27(24,25)23-11-8-15(9-12-23)14-22-13-10-21-19(22)16-4-2-1-3-5-16/h1-7,10,13,15H,8-9,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDBOWSVIKQXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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